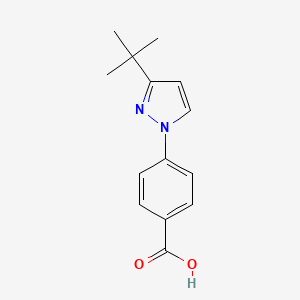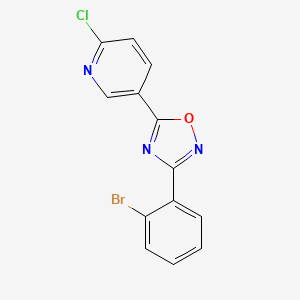![molecular formula C17H18N4O B11797239 4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11797239.png)
4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(ジエチルアミノ)-2-フェニルピラゾロ[1,5-a]ピラジン-3-カルバルデヒドは、ピラゾロ[1,5-a]ピラジン類に属する複雑な有機化合物です。これらの化合物は、多様な生物活性で知られており、医薬品化学研究で頻繁に使用されています。この化合物の構造には、ジエチルアミノ基、フェニル基、およびピラゾロ[1,5-a]ピラジンコアに結合したカルバルデヒド基が含まれています。
準備方法
合成ルートと反応条件
4-(ジエチルアミノ)-2-フェニルピラゾロ[1,5-a]ピラジン-3-カルバルデヒドの合成は、通常、環化、環付加、官能基修飾など、複数の工程を伴います。一般的な方法の1つは、適切な前駆体を制御された条件下で環化させて、ピラゾロ[1,5-a]ピラジンコアを形成する方法です。
工業的生産方法
この化合物の工業的生産には、収率と純度が高くなるように最適化された反応条件を用いた大規模合成が含まれる場合があります。 このプロセスには、反応を効率的に促進するために、触媒、溶媒、特定の温度と圧力条件の使用が含まれる場合があります .
化学反応の分析
反応の種類
4-(ジエチルアミノ)-2-フェニルピラゾロ[1,5-a]ピラジン-3-カルバルデヒドは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応する酸化物を生成するために酸化される可能性があります。
還元: 還元反応により、カルバルデヒド基をアルコールに変換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 反応は、通常、選択性と収率を確保するために、制御された温度とpH条件下で行われます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりピラゾロ[1,5-a]ピラジン酸化物が生成され、還元によりアルコール誘導体が生成される可能性があります .
科学研究への応用
4-(ジエチルアミノ)-2-フェニルピラゾロ[1,5-a]ピラジン-3-カルバルデヒドには、いくつかの科学研究への応用があります。
化学: より複雑な複素環式化合物を合成するためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用など、潜在的な生物活性について調査されています。
医学: さまざまな治療標的の創薬におけるリード化合物として探求されています。
科学的研究の応用
4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes
作用機序
4-(ジエチルアミノ)-2-フェニルピラゾロ[1,5-a]ピラジン-3-カルバルデヒドの作用機序は、特定の分子標的と経路との相互作用に関係しています。この化合物は、特定の酵素または受容体を阻害することによって作用し、観測された生物学的効果をもたらす可能性があります。 特定の分子標的と経路は、特定のアプリケーションとコンテキストによって異なる場合があります .
類似化合物との比較
類似化合物
- 4-(ジエチルアミノ)-2-(3-フルオロフェニル)ピラゾロ[1,5-a]ピラジン-3-カルバルデヒド
- 4-(ジエチルアミノ)-2-(4-フルオロフェニル)ピラゾロ[1,5-a]ピラジン-3-カルバルデヒド
独自性
4-(ジエチルアミノ)-2-フェニルピラゾロ[1,5-a]ピラジン-3-カルバルデヒドは、その特定の置換パターンにより独特であり、明確な化学的および生物学的特性を付与しています。
特性
分子式 |
C17H18N4O |
|---|---|
分子量 |
294.35 g/mol |
IUPAC名 |
4-(diethylamino)-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C17H18N4O/c1-3-20(4-2)17-16-14(12-22)15(13-8-6-5-7-9-13)19-21(16)11-10-18-17/h5-12H,3-4H2,1-2H3 |
InChIキー |
LNNGYFVPOBSJIF-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=NC=CN2C1=C(C(=N2)C3=CC=CC=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


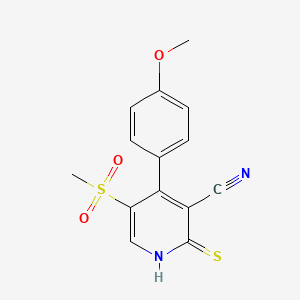
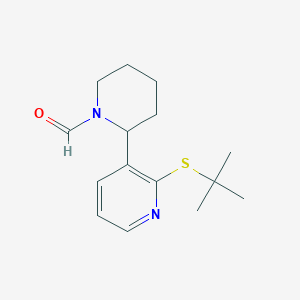
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11797172.png)

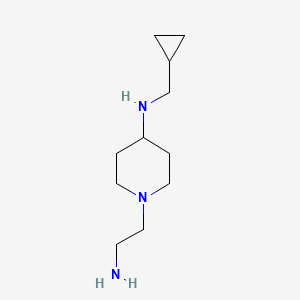
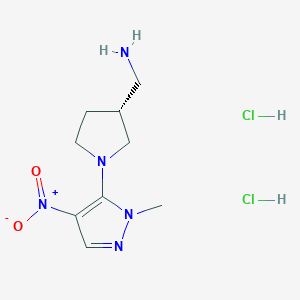



![6-(4-Fluorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11797204.png)
![5-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11797223.png)
